5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is a complex organic compound that belongs to a class of substituted tricyclic compounds. These compounds have shown potential as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers and other diseases. The detailed structure and functional groups of this compound contribute to its biological activity and therapeutic potential.
This compound is classified under substituted tricyclic compounds and is specifically noted for its application as an FGFR inhibitor. The structural components include a benzenesulfonyl group and a difluorodimethoxyphenyl moiety, which are critical for its biological activity. The patent literature indicates that these compounds can be synthesized for pharmaceutical applications targeting FGFR-related pathways .
The synthesis of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one typically involves multi-step organic reactions. Key methods include:
Technical details about the specific reagents and conditions used in these reactions can be found in patent filings related to this compound .
The molecular structure of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one features:
The molecular formula can be represented as C₁₈H₁₈F₂N₄O₄S with a molecular weight of approximately 398.43 g/mol. The detailed structural representation can be derived from chemical databases like PubChem .
The compound undergoes various chemical reactions typical for organic molecules with multiple functional groups:
Technical details regarding these reactions can be explored further in chemical literature focusing on similar tricyclic compounds .
As an FGFR inhibitor, the mechanism of action involves binding to the FGFRs and inhibiting their activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Studies have shown that compounds like this one can effectively reduce tumor growth in preclinical models by targeting FGFR signaling pathways .
Relevant data regarding these properties can be referenced from chemical databases and patent literature .
This compound has significant applications in medicinal chemistry as an FGFR inhibitor. Its potential therapeutic uses include:
Research continues into optimizing its efficacy and minimizing toxicity through structural modifications .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3